molecular formula C22H23N3O5S B2763528 methyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate CAS No. 899999-87-2

methyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate

Cat. No. B2763528
CAS RN: 899999-87-2
M. Wt: 441.5
InChI Key: NBNTUNJZRCGGCK-UHFFFAOYSA-N
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Description

Methyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Intermediate Use in Organic Chemistry

Methyl 4-(2-((5-(hydroxymethyl)-1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamido)benzoate, due to its complex structure, is an interesting compound in the field of organic chemistry, especially in the synthesis of intermediates for natural products and pharmaceuticals. Research by Lou Hong-xiang (2012) demonstrated its synthesis from methyl 4-bromobenzoate and iso-vanilline, highlighting its potential as an important intermediate for the total synthesis of bisbibenzyls, a series of natural products with versatile biological activities. This synthesis process is notable for its exploration of various reaction conditions, providing insights into optimizing yield and efficiency in organic synthesis processes (Lou Hong-xiang, 2012).

properties

IUPAC Name

methyl 4-[[2-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-29-19-9-3-15(4-10-19)12-25-18(13-26)11-23-22(25)31-14-20(27)24-17-7-5-16(6-8-17)21(28)30-2/h3-11,26H,12-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNTUNJZRCGGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.